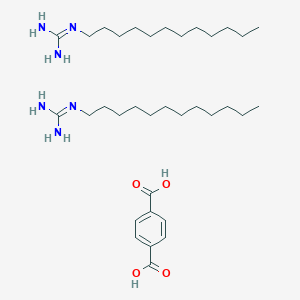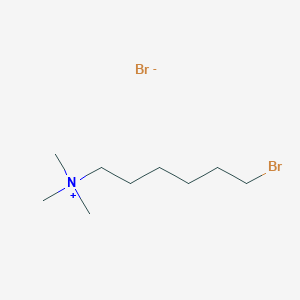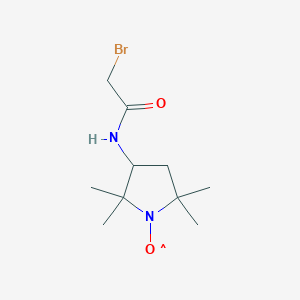
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods of related compounds often involve complex reactions that allow for the introduction of specific functional groups, such as the tetrazolyl moieties discussed by Popova and Trifonov (2015), which are valued for their high biological activity and potential in drug design due to their ability to form strong hydrogen bonds and high metabolic stability (Popova & Trifonov, 2015).
Molecular Structure Analysis
The molecular structure of compounds, especially those incorporating pyrrolidine rings, significantly influences their biological activity. A review by Li Petri et al. (2021) on bioactive molecules highlighted the importance of the pyrrolidine ring's stereochemistry and its non-planarity, which enhances three-dimensional coverage and potential interactions with biological targets (Li Petri et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine-based compounds are diverse, allowing for the creation of various biologically active molecules. The synthesis processes and the reactivity of such compounds are influenced by their chemical structure, including the presence of pyrrolidine rings, which can be manipulated to produce specific reactions and outcomes, as illustrated by Banik et al. (2023) in their mini-review on microwave-induced reactions for pyrrole synthesis (Banik et al., 2023).
Wissenschaftliche Forschungsanwendungen
Advanced Organic Materials
The synthesis of advanced organic materials utilizing the stable free radical the esters 3a-c, derived from 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-CARBOXY-PROXYL), demonstrates significant advancements in the design of organic structures with hybrid properties. These new compounds, with phenoxathiin fluorescent fragments or the 3-hydroxy-4pyrone chelating structure linked to the proxyl-paramagnetic unit, highlight potential applications as labels in physico-chemical or biomedical processes, due to their spectral characteristics, lipophilicities, and stabilities upon reduction and reoxidation processes (Mischie et al., 2002).
Synthesis of Paramagnetic Selenophenes
Research into the synthesis of paramagnetic selenophenes from 3-bromo-4-formyl- or 3-bromo-4-cyano-2,2,5,5,-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals has led to the development of novel selenophene ring-containing amino acids and thiol-specific methanethiosulfonate spin label reagents. These compounds offer new avenues for the exploration of thiol-specific labeling and the potential for advanced study in protein structure and function (Kálai et al., 2010).
Probing Conformational Changes in Proteins
The use of multiple labeling with spin and fluorescent labels on human carbonic anhydrase II has provided high-resolution insights into local structural changes upon unfolding and aggregation. This approach, which utilizes labels like N-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidinyl)iodoacetamide (IPSL) and 5-((((2-iodoacetyl)amino)-ethyl)amino)naphtalene-1-sulfonic acid (IAEDANS), demonstrates the potential for detailed studies into protein folding and self-assembly processes (Hammarström et al., 2001).
Development of Luminescent Polymers
The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain, such as P-1 to P-3, showcases the potential for creating highly luminescent materials. These polymers exhibit strong fluorescence and quantum yields, underlining their application in advanced material science, particularly in the development of optoelectronic devices (Zhang & Tieke, 2008).
Highly Sensitive Determination of Radical Oxidants
The development of a prefluorescent nitroxide probe for the highly sensitive determination of peroxyl and other radical oxidants represents a significant advancement in the detection of radical species. This method, which leverages the irreversible reaction of fluorescamine derivatized 3-amino-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy (I) with peroxyl radicals to generate a highly fluorescent product, offers a versatile tool for studying oxidative stress and radical-mediated processes in various biological and environmental samples (Jia et al., 2009).
Eigenschaften
InChI |
InChI=1S/C10H18BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKYCISCLMYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939202 | |
| Record name | {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- | |
CAS RN |
17932-40-0 | |
| Record name | 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidino-1-oxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017932400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




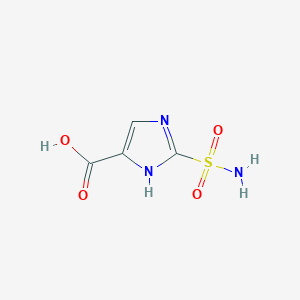

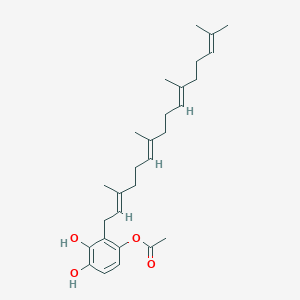


![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
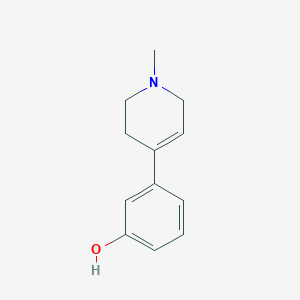

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
